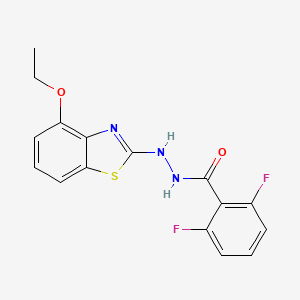

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide

Description

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a chemical compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name |

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O2S/c1-2-23-11-7-4-8-12-14(11)19-16(24-12)21-20-15(22)13-9(17)5-3-6-10(13)18/h3-8H,2H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJIRKZGFIXOAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=C(C=CC=C3F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide typically involves the reaction of 4-ethoxy-1,3-benzothiazole-2-amine with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize the formation of by-products and to ensure the safety and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.

Major Products Formed

Oxidation: The major products formed are typically oxidized derivatives of the original compound.

Reduction: The major products are reduced forms of the compound, often resulting in the formation of amines or alcohols.

Substitution: The major products are substituted derivatives, where the original functional groups are replaced by new ones.

Scientific Research Applications

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug discovery and development, particularly as a lead compound for the design of new therapeutic agents.

Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide can be compared with other benzothiazole derivatives, such as:

- N-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzamide

- N-(4-ethoxy-1,3-benzothiazol-2-yl)propanamide

These compounds share similar structural features but differ in their functional groups and chemical properties. The uniqueness of N’-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

N'-(4-ethoxy-1,3-benzothiazol-2-yl)-2,6-difluorobenzohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations of this compound, highlighting its efficacy against various pathogens and its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available benzothiazole derivatives. Key steps include the formation of hydrazone linkages and subsequent fluorination reactions. The synthetic pathway can be summarized as follows:

- Formation of Benzothiazole : Starting from appropriate thiazole and ethoxy compounds.

- Hydrazone Formation : Reaction with hydrazine derivatives to yield the hydrazide.

- Fluorination : Introduction of fluorine atoms at the 2 and 6 positions of the benzene ring.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains, including Mycobacterium tuberculosis (Mtb).

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| This compound | 100 | 99% |

The Minimum Inhibitory Concentration (MIC) indicates potent activity against Mtb, suggesting that modifications in the benzothiazole scaffold can enhance antibacterial efficacy .

Anti-Tubercular Activity

In vitro studies have shown that this compound exhibits significant anti-tubercular activity with an IC50 value comparable to that of established anti-TB drugs. The binding affinity studies revealed strong interactions with DprE1, a crucial enzyme for mycobacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of both ethoxy and difluoro substituents on the benzothiazole moiety significantly enhances biological activity. Variations in these substituents have been systematically explored to optimize potency while minimizing toxicity.

Case Studies

In a recent case study involving a series of synthesized benzothiazole derivatives, it was found that compounds with similar structural features to this compound demonstrated promising results in inhibiting Mtb growth . These findings support further exploration into this compound's potential as a lead candidate for developing new anti-tubercular therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.